molecular formula C16H13NO5 B8784268 4-(2,3-Dihydro-1,4-benzodioxine-6-carbonylamino)benzoic acid

4-(2,3-Dihydro-1,4-benzodioxine-6-carbonylamino)benzoic acid

Cat. No. B8784268
M. Wt: 299.28 g/mol
InChI Key: KTOQLMSEMTTYOY-UHFFFAOYSA-N
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Patent
US05420273

Procedure details

Hydrolysis of this ester with potassium hydroxide/water/ethanol at 50° C. during 2 hours yielded p-(1,4-benzodioxane-6-carboxamido)benzoic acid, melting point 278°-280° C.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
potassium hydroxide water ethanol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[O:1]1[C:6]2[CH:7]=[CH:8][C:9]([C:11]([NH:13][C:14]3[CH:24]=[CH:23][C:17]([C:18]([O:20]CC)=[O:19])=[CH:16][CH:15]=3)=[O:12])=[CH:10][C:5]=2[O:4][CH2:3][CH2:2]1.[OH-].[K+].O.C(O)C>>[O:1]1[C:6]2[CH:7]=[CH:8][C:9]([C:11]([NH:13][C:14]3[CH:24]=[CH:23][C:17]([C:18]([OH:20])=[O:19])=[CH:16][CH:15]=3)=[O:12])=[CH:10][C:5]=2[O:4][CH2:3][CH2:2]1 |f:1.2.3.4|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O1CCOC2=C1C=CC(=C2)C(=O)NC2=CC=C(C(=O)OCC)C=C2
Name
potassium hydroxide water ethanol
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[K+].O.C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
O1CCOC2=C1C=CC(=C2)C(=O)NC2=CC=C(C(=O)O)C=C2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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